Cas no 581-80-6 (1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-)

1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- structure
581-80-6 structure
商品名:1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-
CAS番号:581-80-6
MF:C14H8F6
メガワット:290.20372
MDL:MFCD00274310
CID:342883
PubChem ID:625891

1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-
    • 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
    • 4-(TRIFLUOROMETHYL)-BIPHENYL
    • 4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
    • 4,4'-Bis(trifluoromethyl)biphenyl
    • 4,4'-Bis[trifluoromethyl]biphenyl
    • AC1LCE57
    • AG-G-05745
    • CTK1F0343
    • 581-80-6
    • MFCD00274310
    • SCHEMBL197238
    • 4,4'-Bis(trifluoromethyl)-1,1'-biphenyl #
    • E83646
    • DTXSID50347790
    • HS-6109
    • SY320310
    • 4,4 inverted exclamation mark -Bis(trifluoromethyl)-1,1 inverted exclamation mark -biphenyl
    • bis(trifluoromethyl)biphenyl
    • MDL: MFCD00274310
    • インチ: InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H
    • InChIKey: ITBRQMPOQQZNFT-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)C1C=CC(C2C=CC(C(F)(F)F)=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 290.05304
  • どういたいしつりょう: 290.05301923g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • ゆうかいてん: 90-94 °C(lit.)
  • PSA: 0

1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011006629-1g
4,4'-Bis-(trifluoromethyl)biphenyl
581-80-6 97%
1g
$1504.90 2023-09-01
Alichem
A011006629-250mg
4,4'-Bis-(trifluoromethyl)biphenyl
581-80-6 97%
250mg
$494.40 2023-09-01
eNovation Chemicals LLC
D701181-100g
4,4'-Bis(trifluoromethyl)biphenyl
581-80-6 97%
100g
$4250 2023-09-03
abcr
AB549395-250 mg
4,4'-Bis(trifluoromethyl)biphenyl; .
581-80-6
250MG
€174.50 2023-04-13
1PlusChem
1P01EWZU-5g
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
581-80-6 98%
5g
$404.00 2023-12-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6517-200MG
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
581-80-6 >98.0%(GC)
200mg
¥390.00 2024-04-16
eNovation Chemicals LLC
D701181-50g
4,4'-Bis(trifluoromethyl)biphenyl
581-80-6 98%
50g
$1150 2025-02-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6517-1G
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
581-80-6 >98.0%(GC)
1g
¥1150.00 2024-04-16
A2B Chem LLC
AX74762-250mg
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl
581-80-6 98%
250mg
$58.00 2024-04-19
abcr
AB549395-25g
4,4'-Bis(trifluoromethyl)biphenyl; .
581-80-6
25g
€1850.90 2024-08-02

1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- 関連文献

1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)-に関する追加情報

Recent Advances in the Study of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- (CAS: 581-80-6) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- (CAS: 581-80-6) has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceutical research. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, structural characteristics, and emerging applications in drug discovery and material science.

Recent studies have highlighted the role of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- as a versatile building block in organic synthesis. Its trifluoromethyl groups confer enhanced stability and lipophilicity, making it an attractive candidate for the development of novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing inhibitors targeting protein-protein interactions, particularly in oncology and neurodegenerative diseases.

In the realm of material science, researchers have explored the compound's potential in the development of advanced organic electronic materials. A breakthrough study in Advanced Materials (2024) reported that derivatives of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- exhibit exceptional charge transport properties, making them promising candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. The study employed density functional theory (DFT) calculations to elucidate the electronic structure-property relationships.

From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- have been developed. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation compared to traditional methods. This advancement has important implications for scaling up production for industrial applications.

Pharmacological investigations have revealed interesting biological activities associated with this compound class. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified several 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- derivatives as potent modulators of inflammatory pathways, with potential applications in autoimmune disease treatment. The study employed molecular docking simulations to understand the binding interactions with target proteins.

Looking forward, the unique properties of 1,1'-Biphenyl, 4,4'-bis(trifluoromethyl)- suggest continued importance in chemical biology and drug discovery. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) design and as a fluorinated tag for 19F NMR-based screening in fragment-based drug discovery. The compound's versatility and the growing understanding of its applications position it as a valuable tool in modern medicinal chemistry.

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